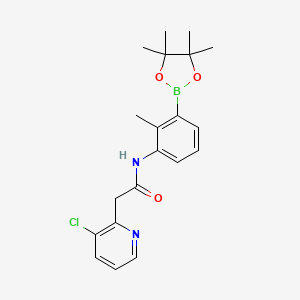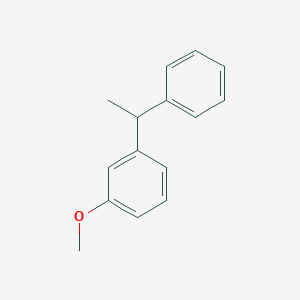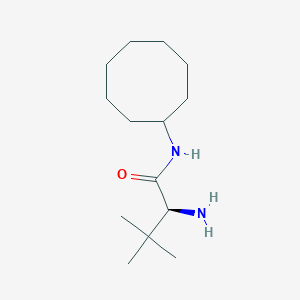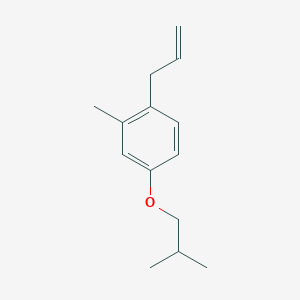![molecular formula C18H28N2OSi B13906570 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is a chemical compound with the molecular formula C16H26N2OSi It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone typically involves the reaction of pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then treated with ethanone to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triisopropylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
科学研究应用
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-b]pyridine: The parent compound of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone.
Triisopropylsilyl derivatives: Compounds containing the triisopropylsilyl group, which imparts unique chemical properties.
Uniqueness
This compound is unique due to the presence of both the pyrrolo[2,3-b]pyridine ring and the triisopropylsilyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C18H28N2OSi |
|---|---|
分子量 |
316.5 g/mol |
IUPAC 名称 |
1-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-6-yl]ethanone |
InChI |
InChI=1S/C18H28N2OSi/c1-12(2)22(13(3)4,14(5)6)20-11-10-16-8-9-17(15(7)21)19-18(16)20/h8-14H,1-7H3 |
InChI 键 |
BDBZCNIFPMUVON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)



![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)

![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)


